Cas no 153723-35-4 (2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide)

2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide structure
153723-35-4 structure
Product Name:2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
CAS-nummer:153723-35-4
MF:C40H60N8O8
MW:781
CID:157994
PubChem ID:160384
Update Time:2024-02-29

2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide Chemische en fysische eigenschappen

Naam en identificatie

    • Axinastatin 3 (9CI)
    • Axinastatin 1, 4-L-isoleucine-5-L-leucine-
    • Axinastatin 3
    • cyclo(L-asparaginyl-L-prolyl-L-phenylalanyl-L-isoleucyl-L-leucyl-L-prolyl-L-valyl)
    • Cyclo(pro-val-asn-pro-phe-ile-leu)
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-h
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
    • 2-[12-Benzyl-9-(butan-2-yl)-8,11,14,22,25-pentahydroxy-6-(2-methylpropyl)-5,19-dioxo-23-(propan-2-yl)-2,3,5,6,9,12,14a,15,16,17,19,20,23,25a-tetradecahydro-1H-dipyrrolo[1,2-a:1',2'-j][1,4,7,10,13,16,19]heptaazacyclohenicosin-20-yl]ethanimidic acid
    • 153723-35-4
    • DTXSID40934799
    • 2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
    • Inchi:
    • InChI-sleutel: ANLDPEXRVVIABH-WUUSPZRJSA-N
    • LACHT:

Berekende eigenschappen

  • Exacte massa: 780.453
  • Monoisotopische massa: 780.453
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1470
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 229
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Kookpunt: 1163.1°C at 760 mmHg
  • Vlampunt: 657.2°C
  • Brekindex: 1.589

2-[(3S,6R,9S,15S,18S,21S,24S)-21-Benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide Gerelateerde literatuur

Aanbevolen leveranciers
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.